molecular formula C22H25FN4O3 B2659923 4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 877640-24-9

4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2659923
CAS No.: 877640-24-9
M. Wt: 412.465
InChI Key: AOAFCCMJCNSVOV-UHFFFAOYSA-N
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Description

The compound “4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a fluorophenyl group and a methoxyphenyl group, which are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The fluorophenyl and methoxyphenyl groups are aromatic rings with fluorine and methoxy (-OCH3) substituents, respectively .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the piperazine ring, the fluorophenyl group, and the methoxyphenyl group .

Scientific Research Applications

PET Imaging and Serotonin Receptors

4-(2-Fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide and its derivatives have shown promising applications in Positron Emission Tomography (PET) imaging, particularly in the study of serotonin (5-HT) receptors. These compounds are utilized as PET radioligands due to their ability to selectively bind to 5-HT receptors, offering insights into various neuropsychiatric disorders.

For instance, research by Choi et al. (2015) focused on evaluating the potential of derivatives like 18F-Mefway for quantifying 5-HT1A receptors in human subjects, comparing its performance with 18F-FCWAY. Despite 18F-Mefway's lower regional uptake and DVR values, its resistance to in vivo defluorination (without the need for defluorination inhibitors) highlights its potential as a PET radioligand for imaging 5-HT1A receptors (Choi et al., 2015).

García et al. (2014) also explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, finding that the cyclohexanecarboxamide derivative acts as a high-affinity 5-HT1A receptor antagonist with significant brain uptake and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Alzheimer's Disease and Cognitive Disorders

Kepe et al. (2006) utilized a derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for PET imaging to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of patients, correlating with clinical symptoms and glucose utilization changes, providing valuable insights into the progression of Alzheimer's and related cognitive disorders (Kepe et al., 2006).

Antimicrobial and Antitubercular Activities

The structural derivatives of this compound have been studied for their antimicrobial and antitubercular properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones derived from similar structures, showing significant antifungal and antibacterial activities, suggesting potential applications in combating microbial infections (Patel & Patel, 2010).

Analgesic Activity

Compounds related to this compound have been explored for their analgesic properties. Nie et al. (2020) investigated derivatives where the pyridine ring was replaced with pyrimidine or tetrahydro-β-carboline scaffolds, leading to compounds with improved pharmacological profiles and reduced side effects, indicating potential applications in pain management (Nie et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the specific applications of this compound. Given the prevalence of piperazine derivatives in medicinal chemistry, potential areas of study could include the development of new pharmaceuticals or the investigation of new synthetic methods .

Properties

IUPAC Name

4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-30-18-8-6-17(7-9-18)27-15-16(14-21(27)28)24-22(29)26-12-10-25(11-13-26)20-5-3-2-4-19(20)23/h2-9,16H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAFCCMJCNSVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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